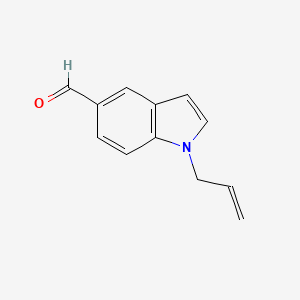

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde

CAS No.: 1600933-75-2

Cat. No.: VC3028601

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1600933-75-2 |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 1-prop-2-enylindole-5-carbaldehyde |

| Standard InChI | InChI=1S/C12H11NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-5,7-9H,1,6H2 |

| Standard InChI Key | RPZIGXHEKWNAEO-UHFFFAOYSA-N |

| SMILES | C=CCN1C=CC2=C1C=CC(=C2)C=O |

| Canonical SMILES | C=CCN1C=CC2=C1C=CC(=C2)C=O |

Introduction

Chemical Structure and Properties

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde features a bicyclic indole core with N-alkylation by a prop-2-en-1-yl (allyl) group and a formyl group at position 5. The compound can be represented by the molecular formula C₁₂H₁₁NO with a molecular weight of 185.22 g/mol, similar to its positional isomer 1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde . The structure incorporates both an aromatic system and reactive functional groups that contribute to its chemical versatility.

Physical and Chemical Properties

The physical and chemical properties of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde can be inferred from related compounds with similar structural features. The compound is likely to appear as a crystalline solid at room temperature, similar to other substituted indole-carbaldehydes.

Table 1: Estimated Physical and Chemical Properties of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde

The compound features several reactive sites: the aldehyde group at position 5, which can undergo various condensation reactions; the prop-2-en-1-yl group, which can participate in addition reactions; and the indole core, which can undergo electrophilic substitution reactions at available positions.

Synthesis Methods

Multiple synthetic routes may be employed to prepare 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde, based on established methods for similar compounds.

N-Alkylation of Indole-5-carbaldehyde

One of the most straightforward approaches would involve the N-alkylation of indole-5-carbaldehyde with allyl bromide or similar electrophiles. This method typically requires a base such as sodium hydride or potassium carbonate in an aprotic solvent like DMF or acetone . The general reaction proceeds as follows:

-

Deprotonation of the indole nitrogen

-

Nucleophilic attack on allyl bromide

-

Formation of the N-allylated product

Palladium-Catalyzed Allylic Amination

Based on reported methods for synthesizing N-allylindoles, a palladium-catalyzed allylic amination approach could be employed . This method would involve:

-

Reaction of indole-5-carbaldehyde with allyl acetate or carbonate

-

Palladium complex-mediated coupling

-

Formation of the N-allylated product

This approach has been used to synthesize N-allylindoles with good yields and high enantioselectivity when chiral ligands are employed .

Structural Variations and Related Compounds

Several structurally related compounds have been reported in the literature, providing insight into the potential properties and applications of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde.

Table 2: Comparison of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde with Related Compounds

The diversity of these related structures highlights the importance of position-specific substitution in determining the chemical and biological properties of indole derivatives.

Spectroscopic Characterization

The spectroscopic properties of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde can be inferred from data available for similar compounds.

NMR Spectroscopy

In the ¹H NMR spectrum, key features would likely include:

-

A singlet for the aldehyde proton at approximately δ 9.8-10.1 ppm

-

Signals for the prop-2-en-1-yl group:

-

Terminal alkene protons at δ 5.0-5.3 ppm (doublet of doublets)

-

Internal alkene proton at δ 5.9-6.1 ppm (multiplet)

-

Methylene protons at δ 4.6-4.8 ppm (doublet)

-

-

Aromatic protons of the indole core at δ 7.0-8.3 ppm

In the ¹³C NMR spectrum, characteristic signals would include:

-

Aldehyde carbon at ~δ 190 ppm

-

Alkene carbons at ~δ 117-135 ppm

-

Aromatic carbons at ~δ 110-140 ppm

These predictions are based on reported NMR data for related compounds like 1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde and indole-5-carbaldehyde .

IR Spectroscopy

Expected IR spectral features would include:

-

Strong C=O stretching of the aldehyde group at ~1680-1700 cm⁻¹

-

C=C stretching of the alkene at ~1640-1660 cm⁻¹

-

C-H stretching of the aldehyde at ~2700-2800 cm⁻¹

-

Aromatic C=C stretching at ~1600, 1580, and 1450 cm⁻¹

These predictions are based on typical IR absorptions for aldehydes, alkenes, and indole derivatives .

Biological Activities and Applications

Indole derivatives with formyl groups and N-substituents exhibit diverse biological activities, suggesting potential applications for 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde.

The biological potential of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is supported by extensive literature on the bioactivities of indole derivatives, particularly those with formyl groups that can participate in various condensation reactions with biological nucleophiles.

Synthetic Applications

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde serves as a valuable building block for the synthesis of more complex structures due to its reactive functional groups:

-

The aldehyde group can participate in:

-

The prop-2-en-1-yl group can undergo:

-

Hydroboration-oxidation

-

Epoxidation

-

Ozonolysis

-

Cross-metathesis

-

Hydration

-

-

The indole core can participate in:

-

Electrophilic aromatic substitution reactions

-

C-H activation reactions

-

Coupling reactions

-

These reactions enable the transformation of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde into a wide range of derivatives with diverse applications in medicinal chemistry and materials science.

Structure-Activity Relationships

The specific substitution pattern of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde influences its chemical behavior and potential biological activities. Based on studies of related compounds, several structure-activity relationships can be identified:

-

The position of the formyl group significantly affects biological activity. For example, in a study of indolylchalcones, the position of functional groups on the indole ring influenced inhibitory activities against human carbonic anhydrase .

-

N-alkylation of indoles often enhances their lipophilicity and modifies their binding properties with biological targets. The allyl group at position 1 provides additional opportunities for derivatization and may confer specific binding characteristics .

-

The presence of the formyl group at position 5 creates a unique electronic distribution within the molecule, potentially affecting its interactions with biological receptors and enzyme active sites.

-

The combination of the electron-withdrawing formyl group and the electron-donating properties of the indole core creates a polarized structure that may facilitate specific molecular interactions.

This structure-activity information provides valuable insights for the potential application of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde in drug discovery and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume